Lycernuic acid A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lycernuic acid A is primarily obtained through extraction from Lycopodium cernuum. The extraction process typically involves the use of ethanol as a solvent, followed by activity-guided fractionation to isolate the compound . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Lycopodium cernuum. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lycernuic acid A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with varying functional groups .
Scientific Research Applications
Lycernuic acid A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying triterpenoids.
Medicine: Explored for its potential therapeutic effects due to its biological activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Lycernuic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of Candida albicans secreted aspartic proteases, which are enzymes involved in the pathogenicity of the fungus . The inhibition of these proteases disrupts the fungal cell’s ability to invade host tissues, thereby exhibiting antifungal properties.
Comparison with Similar Compounds
Lycernuic acid A is unique among serratene triterpenes due to its specific biological activities. Similar compounds include:
Lycernuic acid B: Another serratene triterpene with similar structural features but different biological activities.
Serratenediol: A related compound with distinct chemical properties and applications.
Cernoside: A glycoside derivative of serratene triterpenes with unique biological effects.
This compound stands out due to its potent inhibition of Candida albicans secreted aspartic proteases, making it a valuable compound for antifungal research.
Properties
IUPAC Name |
(3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)20-9-7-18-17-27(3)14-11-22-29(5,16-13-24(32)30(22,6)25(33)34)21(27)10-8-19(18)28(20,4)15-12-23(26)31/h7,19-24,31-32H,8-17H2,1-6H3,(H,33,34)/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIWJHUJDHZDIN-PMVHANJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098204 | |
Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-77-4 | |
Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53755-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lycernuic acid A and where has it been discovered?
A1: this compound (3β, 21β-dihydroxyserrat-14-en-24-oic acid) is a naturally occurring serratene triterpene. It was first isolated from various Lycopodium plants, specifically Lycopodium cernuum. [] This compound has also been found in Diphasiastrum complanatum, commonly known as Blue Clubmoss. []
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C30H50O3. [] Structurally, it is characterized as a serratene triterpene with a hydroxyl group at positions 3β and 21β, a carboxylic acid group at position 24, and a double bond at position 14. While the provided abstracts do not give detailed spectroscopic data, they mention that 13C NMR data for this compound is reported for the first time in one of the studies. []
Q3: Has any biological activity been reported for this compound?
A3: While this compound itself was not found to be active in the provided research, a closely related compound, Lycernuic acid C (3β,14α,15α,21β,29-pentahydroxyserratane-24-oic acid), also isolated from Lycopodium cernuum, displayed inhibitory effects against Candida albicans secreted aspartic proteases (SAP) with an IC50 of 20 µg/mL. [] This finding suggests that serratene triterpenes like this compound and its derivatives could be promising candidates for further research exploring potential antifungal activity.
Q4: Are there other serratene triterpenes similar to this compound isolated from the same sources?
A4: Yes, several other serratene triterpenes structurally similar to this compound have been isolated from the same plant sources. Some examples include:
- Lycernuic acid B: (3β, 21β, 30-trihydroxyserrat-14-en-24-oic acid) found in Lycopodium plants. []
- Lycernuic acid C & D: (3β,14α,15α,21β,29-pentahydroxyserratane-24-oic acid and 3β,14α,15α,21β-tetrahydroxyserratane-24-oic acid, respectively) isolated from Lycopodium cernuum. []
- Serrat-14-en-3β,21α-diol and serrat-14-en-3β,21β-diol: Found in both Diphasiastrum complanatum [] and Lycopodium cernuum. []
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